molecular formula C12H19N5 B11735400 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11735400
M. Wt: 233.31 g/mol
InChI Key: DPOQJVLQMVSBAW-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through a multi-step process. One efficient method involves a solvent-free condensation/reduction reaction sequence. This process starts with the condensation of 3-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction to yield the desired product . The reaction conditions typically involve mild temperatures and the use of reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of methyl and isopropyl groups, along with the pyrazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-8-12(10(3)15-17)13-5-11-6-14-16(4)7-11/h6-9,13H,5H2,1-4H3

InChI Key

DPOQJVLQMVSBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C)C(C)C

Origin of Product

United States

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